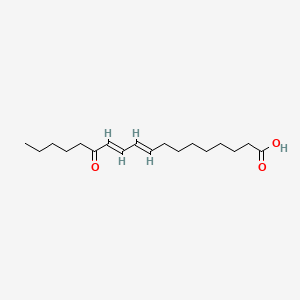

13-Oxo-9E,11E-octadecadienoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(9E,11E)-13-oxooctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZBBVQSRKJR-KDFHGORWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298386 | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29623-29-8, 31385-09-8 | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Oxo-9,11-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031385098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxo-9E,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and Bioactivity of 13-Oxo-9E,11E-octadecadienoic Acid from Salicornia herbacea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODE), a bioactive lipid compound identified in the halophyte Salicornia herbacea. This document details the experimental methodologies for its extraction and purification, summarizes key quantitative findings on its anti-cancer and anti-inflammatory properties, and visualizes the associated molecular signaling pathways.

Introduction

Salicornia herbacea, a salt-tolerant coastal plant, has been investigated for its various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Bioassay-guided fractionation of extracts from this plant has led to the isolation of this compound (also known as 13-KODE), a derivative of linoleic acid.[1][2] This compound has demonstrated significant potential as a therapeutic agent, particularly in targeting breast cancer stem cells (BCSCs) and modulating inflammatory responses.[2][3] This guide serves as a technical resource for researchers interested in the properties and mechanisms of 13-Oxo-ODE.

Isolation and Identification of 13-Oxo-ODE

The isolation of 13-Oxo-ODE from Salicornia herbacea is a multi-step process involving extraction, fractionation, and purification. The identity of the compound is then confirmed using spectrometric techniques.

Experimental Protocols

2.1. Extraction:

-

Sample Preparation: Dried and ground Salicornia herbacea (1000 g) is used as the starting material.[2][3]

-

Methanol (B129727) Incubation: The ground sample is incubated with 100% methanol at a temperature of 28-32°C overnight in a shaking incubator.[2][3]

-

Solvent Evaporation: The methanol-extracted samples are combined with distilled water in a 1:1 ratio. All methanol is subsequently removed using a rotary evaporator.[2][3]

-

Solvent Partitioning: The remaining aqueous sample is combined with an equal volume of ethyl acetate (B1210297). The ethyl acetate fraction, containing the compound of interest, is isolated and the solvent is evaporated.[3] The resulting purified samples are dissolved in 100% methanol.[2]

2.2. Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography to separate compounds based on their polarity.

-

Preparatory Thin-Layer Chromatography (TLC): Further separation is achieved using preparatory TLC.

-

High-Performance Liquid Chromatography (HPLC): The final purification of 13-Oxo-ODE is performed using preparatory HPLC.[3]

2.3. Identification:

The structural elucidation of the purified compound is carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, confirming its identity as this compound.[2]

Biological Activities and Quantitative Data

13-Oxo-ODE has been shown to exhibit potent biological effects, particularly in the realms of oncology and inflammation.

Anti-Breast Cancer Stem Cell (BCSC) Activity

13-Oxo-ODE has been identified as an inhibitor of breast cancer stem cells.[3] Its effects have been quantified through various in vitro assays.

Table 1: Effect of 13-Oxo-ODE on Breast Cancer Cells

| Assay | Cell Line | Concentration Range of 13-Oxo-ODE (µM) | Observed Effect | Citation |

| Cell Viability (MTS Assay) | Breast Cancer Cells | 0-400 | Dose-dependent suppression of cell proliferation. | [3] |

| Mammosphere Formation | Breast Cancer Stem Cells | Not specified | Inhibition of mammosphere formation and proliferation. | [3] |

| Apoptosis | Breast Cancer Stem Cells | Not specified | Increased apoptosis of BCSCs. | [3] |

| BCSC Marker Expression | Breast Cancer Stem Cells | Not specified | Reduction in the CD44high/CD24low subpopulation and ALDH expression. | [3] |

| Gene Expression (c-myc) | Breast Cancer Stem Cells | Not specified | Decreased c-myc gene expression. | [3] |

Anti-Inflammatory Activity

13-Oxo-ODE has also demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[2]

Table 2: Anti-Inflammatory Effects of 13-Oxo-ODE

| Assay | Cell Line | Concentration of 13-Oxo-ODE (µM) | Observed Effect | Citation |

| Cell Proliferation | RAW 264.7 Macrophages | Up to 100 | No growth inhibition. | [2] |

| Cell Proliferation | RAW 264.7 Macrophages | 200 | 42% inhibition of cell proliferation. | [2] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Not specified | Inhibition of LPS-induced NO production. | [2] |

| Pro-inflammatory Cytokine Expression | LPS-stimulated RAW 264.7 | Not specified | Suppression of LPS-induced TNF-α and IL-1β expression. | [2] |

| Reactive Oxygen Species (ROS) Production | LPS-stimulated RAW 264.7 | Not specified | Significant reduction in LPS-induced ROS production. | [2] |

Signaling Pathways

The biological activities of 13-Oxo-ODE are attributed to its modulation of specific intracellular signaling pathways.

Downregulation of c-Myc in Breast Cancer Stem Cells

13-Oxo-ODE has been found to suppress the viability of breast cancer stem cells by downregulating the expression of the proto-oncogene c-Myc.[3] This leads to an increase in BCSC apoptosis and a reduction in their characteristic markers.

Caption: Downregulation of c-Myc by 13-Oxo-ODE in BCSCs.

Anti-Inflammatory Signaling Cascade

The anti-inflammatory effects of 13-Oxo-ODE are mediated through the inhibition of pro-inflammatory pathways (NF-κB and MAPK) and the activation of the antioxidant Nrf2/HO-1 pathway.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 13-Keto-9(Z),11(E)-octadecadienoic Acid (13-KODE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE), a bioactive oxylipin with significant anti-inflammatory properties. This document details the known natural occurrences of 13-KODE, presents its biosynthetic pathway, and summarizes its interactions with key inflammatory signaling pathways, namely NF-κB and Nrf2/HO-1. Methodologies for the extraction, purification, and quantification of 13-KODE from natural sources are also discussed, providing a valuable resource for researchers and professionals in drug development and related scientific fields.

Natural Sources of 13-KODE

13-KODE has been identified in a variety of plant and animal sources. While its presence is documented, quantitative data on its concentration in these sources remains limited in publicly available literature.

Table 1: Documented Natural Sources of 13-KODE

| Kingdom | Species | Common Name | Part(s) Where Found | Reference(s) |

| Plantae | Salicornia herbacea | Glasswort | Whole plant | [1] |

| Plantae | Solanum lycopersicum | Tomato | Fruit peel | |

| Plantae | Carthamus oxyacantha | Wild Safflower | Not specified | |

| Plantae | Glycine max | Soybean | Not specified | |

| Plantae | Artemisia argyi | Chinese Mugwort | Not specified | |

| Animalia | Oryctolagus cuniculus | Rabbit | Reticulocyte plasma and mitochondrial membranes | |

| Animalia | Rattus norvegicus | Rat | Colonic mucosa |

Biosynthesis of 13-KODE

13-KODE is a metabolite of linoleic acid, a common omega-6 fatty acid. Its biosynthesis involves a multi-step enzymatic cascade. The pathway begins with the oxidation of linoleic acid by lipoxygenases to form 13-hydroperoxyoctadecadienoic acid (13-HPODE). This is subsequently reduced to 13-hydroxyoctadecadienoic acid (13-HODE). The final step involves the oxidation of 13-HODE to 13-KODE, a reaction catalyzed by a hydroxy fatty acid dehydrogenase.

Figure 1: Biosynthetic pathway of 13-KODE from linoleic acid.

Biological Activity and Signaling Pathways

13-KODE exhibits potent anti-inflammatory effects through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that 13-KODE inhibits this pathway by reducing the nuclear translocation of the p65 subunit of NF-κB.[1] While the precise mechanism of IKK inhibition is not fully elucidated, this action prevents the downstream inflammatory cascade.

Figure 2: Inhibition of the NF-κB signaling pathway by 13-KODE.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). 13-KODE has been shown to activate this pathway, leading to an increased expression of Nrf2 and HO-1. This contributes to its overall anti-inflammatory and antioxidant effects. The direct mechanism of how 13-KODE leads to the dissociation of Nrf2 from Keap1 is an area of ongoing research.

Figure 3: Activation of the Nrf2/HO-1 signaling pathway by 13-KODE.

Experimental Protocols

The following sections outline general methodologies for the extraction, purification, and quantification of 13-KODE from plant materials. It is important to note that these are generalized protocols and may require optimization for specific plant matrices and research objectives.

Extraction of 13-KODE from Plant Material

This protocol describes a solid-liquid extraction suitable for obtaining oxylipins from plant tissues.

Materials:

-

Fresh or lyophilized plant material (e.g., Salicornia herbacea)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol (B129727) and water)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Lyophilized tissue can be ground at room temperature.

-

Extraction: Suspend the powdered plant material in the chosen extraction solvent (a common ratio is 1:10, w/v).

-

Homogenization: Homogenize the mixture using a high-speed homogenizer or sonicator to ensure efficient extraction.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator or under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for further purification or analysis.

Figure 4: General workflow for the extraction of 13-KODE from plant material.

Purification by Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for purifying and concentrating oxylipins from crude extracts.

Materials:

-

Reconstituted plant extract

-

SPE cartridge (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water or low percentage methanol in water)

-

Elution solvent (e.g., methanol or ethyl acetate)

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.

-

Cartridge Equilibration: Equilibrate the cartridge by passing water through it.

-

Sample Loading: Load the reconstituted plant extract onto the SPE cartridge.

-

Washing: Wash the cartridge with water or a low-percentage methanol solution to remove polar impurities.

-

Elution: Elute the bound oxylipins, including 13-KODE, with a non-polar solvent like methanol or ethyl acetate.

-

Drying: Dry the eluted fraction under a stream of nitrogen.

-

Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 13-KODE.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Method:

-

Chromatographic Separation: Inject the purified extract onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) to separate 13-KODE from other components.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 13-KODE will be its deprotonated molecule [M-H]⁻. Specific product ions are generated by collision-induced dissociation and monitored for quantification.

-

Quantification: Create a calibration curve using a certified standard of 13-KODE. The concentration of 13-KODE in the sample is determined by comparing its peak area to the calibration curve. An internal standard (e.g., a deuterated analog of 13-KODE) should be used to correct for matrix effects and variations in extraction efficiency.

Table 2: Example LC-MS/MS Parameters for 13-KODE Quantification

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | To be determined empirically |

| Product Ion 1 (m/z) | To be determined empirically |

| Product Ion 2 (m/z) | To be determined empirically |

| Collision Energy | To be optimized |

| Internal Standard | Deuterated 13-KODE |

Note: Specific m/z transitions and collision energies must be optimized for the instrument used.

Conclusion

13-KODE is a promising bioactive lipid with well-documented anti-inflammatory properties. Its natural occurrence in various plant and animal sources, coupled with its defined biosynthetic pathway, makes it an interesting target for further research and potential therapeutic development. The methodologies outlined in this guide provide a foundation for the extraction, purification, and quantification of 13-KODE, enabling more detailed investigations into its biological functions and potential applications. Further research is warranted to obtain precise quantitative data on 13-KODE concentrations in its natural sources and to fully elucidate its molecular mechanisms of action.

References

The Enzymatic Odyssey: A Technical Guide to the Biosynthesis of 13-Oxo-9E,11E-octadecadienoic Acid from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) from linoleic acid. This bioactive lipid metabolite is implicated in a range of physiological and pathological processes, making a thorough understanding of its formation crucial for researchers in various fields, including inflammation, cancer, and cardiovascular disease. This guide details the enzymatic pathway, provides experimental protocols for its study, and presents key quantitative data for easy reference.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The conversion of linoleic acid to 13-oxo-ODE is a multi-step process primarily mediated by two key enzymes: lipoxygenase (LOX) and 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE dehydrogenase). The pathway can be summarized as follows:

-

Oxygenation by Lipoxygenase: The initial step involves the stereospecific insertion of molecular oxygen into linoleic acid to form a hydroperoxy fatty acid. Specifically, 15-lipoxygenase-1 (15-LOX-1) acts on linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[1] Other lipoxygenase isoforms may also contribute to this reaction.

-

Reduction to a Hydroxy Fatty Acid: The unstable hydroperoxide, 13(S)-HpODE, is rapidly reduced to its corresponding stable hydroxy derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), by cellular peroxidases.[1]

-

Oxidation by 13-HODE Dehydrogenase: The final step is the NAD⁺-dependent oxidation of 13(S)-HODE to this compound (13-oxo-ODE). This reaction is catalyzed by the enzyme 13-hydroxyoctadecadienoic acid dehydrogenase.[2][3]

Quantitative Data

This section summarizes key quantitative parameters related to the enzymes and metabolites involved in the biosynthesis of 13-oxo-ODE.

Table 1: Kinetic Parameters of Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source Organism/Tissue |

| Soybean Lipoxygenase-1 | Linoleic Acid | 11.2 | 55 s⁻¹ (kcat) | 55 | 4.9 | Soybean |

| Truncated Soybean LOX1 | Linoleic Acid | 24.2 | 363 s⁻¹ (kcat) | 363 | 15.0 | Soybean |

| Nostoc sphaeroides LOX | Linoleic Acid | 19.46 | - | 9199.75 | 473.85 | Nostoc sphaeroides |

| Human 15-LOX-1 | Linoleoyl-CoA | 12 | - | 7.5 | 0.62 | Human |

| 13-HODE Dehydrogenase | 13-HODE | 6.3 | 5.7 | - | - | Rat Liver |

Note: Data for different lipoxygenase isozymes are presented to highlight the variability in kinetic parameters.

Table 2: Concentrations of 13-oxo-ODE in Biological Samples

| Biological Sample | Concentration | Analytical Method | Reference |

| Rat Plasma | 57.8 ± 19.2 nmol/L | Q-TOF MS | [2] |

| Rat Plasma | 69.5 nmol/L | Q-TOF MS | [2] |

| Mouse Amygdala (Control) | Not significantly different from CFA-treated | LC-MS/MS | |

| Mouse Amygdala (CFA-treated) | Not significantly different from control | LC-MS/MS | |

| Human Plasma (NASH patients) | Significantly elevated vs. steatosis patients | Mass Spectrometry |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of 13-oxo-ODE.

Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from Axelrod et al. (1981) and measures the formation of conjugated dienes at 234 nm.

Materials:

-

Sodium linoleate (B1235992) stock solution (10 mM)

-

Phosphate (B84403) buffer (50 mM, pH 6.0)

-

Enzyme extract

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Sodium Linoleate Stock Solution (10 mM):

-

To 10 mL of boiled, distilled water in a light-protected flask, add 78 µL of linoleic acid and 90 µL of Tween 20.

-

Mix gently to avoid bubbles.

-

Add 0.5 M NaOH dropwise until the solution clarifies.

-

Bring the final volume to 25 mL with boiled, distilled water.

-

Store in aliquots at -20°C.

-

-

Prepare Phosphate Buffer (50 mM, pH 6.0):

-

Mix appropriate volumes of 0.2 M sodium phosphate monobasic and dibasic solutions to achieve a pH of 6.0.

-

Dilute to the final volume with deionized water.

-

-

Assay Mixture:

-

Blank: 1002 µL Phosphate Buffer + 10 µL Sodium Linoleate Stock Solution.

-

Test: 1000 µL Phosphate Buffer + 10 µL Sodium Linoleate Stock Solution + 2 µL Enzyme Extract.

-

-

Measurement:

-

Zero the spectrophotometer with the blank at 234 nm.

-

Add the enzyme extract to the test cuvette, mix by inversion, and immediately start monitoring the absorbance at 234 nm for 2-3 minutes.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA₂₃₄/min).

-

Use the molar extinction coefficient for conjugated dienes (ε = 25,000 M⁻¹cm⁻¹) to calculate the enzyme activity.

-

13-HODE Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is based on the principle of monitoring the formation of the 2,4-dienone chromophore of 13-oxo-ODE, which has a maximum absorbance at 285 nm.[3]

Materials:

-

13(S)-HODE substrate solution

-

NAD⁺ solution

-

Phosphate buffer (e.g., 100 mM, pH 8.5)

-

Enzyme preparation (e.g., cytosolic fraction)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.5.

-

Prepare Substrate Solution: Dissolve 13(S)-HODE in ethanol (B145695) to a stock concentration (e.g., 1 mM) and dilute to the desired final concentration in the assay buffer.

-

Prepare NAD⁺ Solution: Dissolve NAD⁺ in the assay buffer to a stock concentration (e.g., 10 mM).

-

Assay Mixture (in a 1 mL cuvette):

-

800 µL Assay Buffer

-

100 µL NAD⁺ solution (final concentration 1 mM)

-

50 µL Enzyme preparation

-

Incubate at 37°C for 5 minutes.

-

-

Initiate Reaction: Add 50 µL of 13(S)-HODE solution (final concentration will vary depending on the experiment, e.g., 50 µM).

-

Measurement: Immediately monitor the increase in absorbance at 285 nm for 5-10 minutes.

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₂₈₅/min).

-

Use a molar extinction coefficient for 13-oxo-ODE at 285 nm to calculate the enzyme activity.

-

Sample Preparation for LC-MS/MS Analysis of 13-oxo-ODE from Plasma

This protocol provides a general guideline for the extraction of oxidized fatty acids from plasma for subsequent analysis by LC-MS/MS.[2]

Materials:

-

Plasma sample

-

Antioxidant solution (e.g., BHT/DTPA)

-

Internal standard (e.g., d4-13-HODE)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Nitrogen gas

-

LC-MS/MS system

Procedure:

-

Sample Collection and Thawing: Thaw frozen plasma samples on ice.

-

Hydrolysis of Esterified Lipids:

-

To 50 µL of plasma in a glass tube, add an antioxidant solution and the internal standard.

-

Add methanolic KOH to a final concentration of 0.2 M.

-

Incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.

-

-

Extraction:

-

Cool the sample and acidify to pH 3 with HCl.

-

Extract the lipids twice with 3 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Combine the organic layers.

-

-

Drying and Reconstitution:

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

-

Conclusion

The biosynthesis of 13-oxo-ODE from linoleic acid is a well-defined enzymatic pathway with significant biological implications. This guide provides researchers with the fundamental knowledge, quantitative data, and experimental protocols necessary to investigate this pathway in their own research. A thorough understanding of the enzymes and metabolites involved is essential for developing novel therapeutic strategies targeting the complex network of bioactive lipid signaling.

References

The Biological Activity of 13-Oxo-9Z,11E-octadecadienoic Acid (13-Oxo-ODE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), a keto-derivative of linoleic acid, is an endogenous lipid mediator that has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 13-Oxo-ODE's functions, focusing on its anti-cancer and anti-inflammatory properties. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways modulated by this compound.

Quantitative Data Summary

The biological effects of 13-Oxo-ODE are concentration-dependent. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Anti-Cancer Activity of 13-Oxo-ODE in Breast Cancer Cells

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 | MTS Assay | 0-400 µM | Reduced cell viability in a dose-dependent manner | [1] |

| MCF-7 | MTS Assay | 0-400 µM | Reduced cell viability in a dose-dependent manner | [1] |

| MDA-MB-231 | Mammosphere Formation Assay | 200 µM | Reduced mammosphere formation | [1] |

| MCF-7 | Mammosphere Formation Assay | Not Specified | Reduced mammosphere formation | [1] |

| MDA-MB-231 | Flow Cytometry (CD44high/CD24low) | 200 µM | Reduced CD44high/CD24low subpopulation from 96.5% to 70.7% | [1] |

| MDA-MB-231 | ALDEFLUOR Assay | 200 µM | Reduced ALDH1-positive subpopulation from 5.1% to 0.7% | [1] |

| BCSCs | Apoptosis Assay | 150 µM | Increased late apoptotic cell subpopulation from 6.5% to 23.7% | [1] |

| BCSCs | Quantitative Real-Time PCR | 150 µM | Down-regulated transcription of Nanog, CD44, and Oct4 | [1] |

| BCSCs | Western Blot | Not Specified | Decreased c-Myc protein expression | [1] |

Table 2: Anti-Inflammatory Activity of 13-Oxo-ODE in Macrophages

| Cell Line | Assay | Concentration | Effect | Reference |

| RAW 264.7 | NO Assay | 100 µM | Inhibited LPS-induced nitric oxide (NO) production | [2][3] |

| RAW 264.7 | ELISA / qPCR | 100 µM | Suppressed LPS-induced TNF-α and IL-1β expression | [2] |

| RAW 264.7 | Western Blot | 100 µM | Reduced nuclear translocation of NF-κB p65 by 67% | [2] |

| RAW 264.7 | Western Blot | 100 µM | Decreased LPS-induced phosphorylation of ERK1/2, p38, and JNK | [2] |

| RAW 264.7 | Western Blot | 100 µM | Increased nuclear Nrf2 protein levels by 5.3-fold | [2] |

Table 3: PPAR Activation by 13-Oxo-ODE

| Receptor | Assay | Cell Line | Concentration | Effect | Reference |

| PPARα | Luciferase Reporter Assay | CV1 | Dose-dependent | Increased luciferase activity, stronger than 9-oxo-ODA and CLA | [4][5][6] |

| PPARγ | Luciferase Reporter Assay | Not Specified | 0.6 µM | Moderately activated PPARγ | [7] |

| PPARγ | Binding Assay | His-tagged PPARγ | Not Specified | Demonstrated direct interaction | [7][8] |

| PPARγ | IL-8 Secretion Assay | Intestinal Epithelial Cells | Not Specified | More pronounced decrease in IL-8 secretion compared to troglitazone | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 13-Oxo-ODE's biological activity.

3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) Assay for Cell Viability

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

-

Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of 13-Oxo-ODE (e.g., 0-400 µM) and incubate for 24 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mammosphere Formation Assay for Cancer Stem Cell Activity

This assay is used to enrich and quantify breast cancer stem cells (BCSCs), which are capable of forming spherical colonies in non-adherent culture conditions.

-

Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

-

Seeding: Plate the cells in ultra-low attachment 6-well plates at a density of 1 x 10⁴ cells/mL in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

-

Treatment: Add 13-Oxo-ODE at the desired concentration (e.g., 200 µM) to the culture medium.

-

Incubation: Culture the cells for 7-10 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres with a diameter greater than 50 µm under an inverted microscope.

-

Mammosphere Forming Efficiency (MFE): Calculate MFE as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., c-Myc, p-ERK, NF-κB p65, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Luciferase Reporter Assay for PPAR Activation

This assay measures the activation of peroxisome proliferator-activated receptors (PPARs) by a ligand.

-

Cell Transfection: Co-transfect cells (e.g., CV1) with a PPAR expression vector (e.g., pM-hPPARα) and a luciferase reporter plasmid containing a PPAR response element (PPRE) (e.g., p4xUASg-tk-luc). A Renilla luciferase vector is often co-transfected for normalization.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of 13-Oxo-ODE. Include a vehicle control and a known PPAR agonist as a positive control.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vehicle control.

Signaling Pathways Modulated by 13-Oxo-ODE

13-Oxo-ODE exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Anti-Cancer Signaling of 13-Oxo-ODE in Breast Cancer Stem Cells

13-Oxo-ODE has been shown to suppress the proliferation of breast cancer stem cells (BCSCs) and induce their apoptosis, at least in part, through the downregulation of the oncoprotein c-Myc.[1]

Anti-Inflammatory Signaling of 13-Oxo-ODE via NF-κB and MAPK Pathways

In macrophages, 13-Oxo-ODE exhibits anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.[2]

Antioxidant Response Signaling of 13-Oxo-ODE via the Nrf2/HO-1 Pathway

13-Oxo-ODE can also induce an antioxidant response by activating the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress.[2]

Regulation of Gene Expression by 13-Oxo-ODE via PPAR Activation

13-Oxo-ODE is a ligand for both PPARα and PPARγ. Activation of these nuclear receptors leads to the regulation of target genes involved in lipid metabolism and inflammation. The activation of PPARγ has also been linked to the downregulation of c-Myc.[4][5][7][8][9]

Conclusion

13-Oxo-ODE is a multifaceted signaling molecule with significant potential in therapeutic development, particularly in the fields of oncology and immunology. Its ability to modulate key signaling pathways such as c-Myc, NF-κB, MAPK, and Nrf2, as well as its function as a PPAR agonist, underscores its importance as a target for further investigation. This guide provides a foundational understanding of the biological activities of 13-Oxo-ODE, offering valuable data and protocols to facilitate future research and drug discovery efforts. Continued exploration of the intricate mechanisms of action of 13-Oxo-ODE will undoubtedly unveil new avenues for the treatment of various diseases.

References

- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand activation of peroxisome proliferator-activated receptor gamma induces apoptosis of leukemia cells by down-regulating the c-myc gene expression via blockade of the Tcf-4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

13-Oxo-9E,11E-octadecadienoic Acid: A Potent PPARα Agonist for Metabolic Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODA), a naturally occurring oxidized fatty acid found in tomato juice, has emerged as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3][4] PPARα is a ligand-activated transcription factor pivotal in regulating lipid and glucose metabolism.[5][6][7][8] This technical guide provides a comprehensive overview of the role of 13-oxo-ODA as a PPARα agonist, detailing its mechanism of action, presenting key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug discovery.

Introduction to this compound and PPARα

This compound is an isomer of 9-oxo-ODA and a derivative of conjugated linoleic acid (CLA).[3][4] It has garnered significant attention for its ability to activate PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[7][8] The activation of PPARα plays a crucial role in the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.[6][8] Consequently, PPARα agonists are effective in managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular diseases and other metabolic disorders.[3][4]

Mechanism of Action: The PPARα Signaling Pathway

Upon binding to its ligand, such as 13-oxo-ODA, PPARα undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR).[5][9] This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[5][9] This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The downstream effects include an increase in the expression of enzymes and transporters involved in lipid metabolism, ultimately leading to reduced plasma and hepatic triglyceride levels.[3][6]

Quantitative Data on the Efficacy of 13-oxo-ODA

The potency of 13-oxo-ODA as a PPARα agonist has been demonstrated through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro PPARα Activation by 13-oxo-ODA and Comparators

| Compound | Concentration | Fold Induction of Luciferase Activity (vs. Vehicle) | Reference |

| 13-oxo-ODA | 10 µM | ~ 8-fold | [3] |

| 13-oxo-ODA | 30 µM | ~ 14-fold | [3] |

| 9-oxo-ODA | 30 µM | ~ 6-fold | [3] |

| CLA | 30 µM | ~ 4-fold | [3] |

| GW7647 (Positive Control) | 5 nM | ~ 12-fold | [3] |

Table 2: Effect of 13-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes

| Gene | Treatment (20 µM 13-oxo-ODA) | Fold Induction (vs. Vehicle) | Reference |

| CPT1a | 24 h | ~ 2.5-fold | [10],[11] |

| AOX | 24 h | ~ 3.5-fold | [10],[11] |

| FAT | 24 h | ~ 2-fold | [10],[11] |

| ACS | 24 h | ~ 2-fold | [10],[11] |

| UCP2 | 24 h | ~ 2.5-fold | [10],[11] |

Table 3: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed Obese Diabetic (KK-Ay) Mice

| Parameter | Treatment Group | Result | Reference |

| Plasma Triglyceride | 0.05% 13-oxo-ODA (4 weeks) | ~ 30% decrease vs. control | [3] |

| Hepatic Triglyceride | 0.05% 13-oxo-ODA (4 weeks) | ~ 25% decrease vs. control | [3] |

| Hepatic CPT1a mRNA | 0.05% 13-oxo-ODA (4 weeks) | ~ 2-fold increase vs. control | [3] |

| Hepatic AOX mRNA | 0.05% 13-oxo-ODA (4 weeks) | ~ 2.5-fold increase vs. control | [3] |

| Skeletal Muscle CPT1b mRNA | 0.05% 13-oxo-ODA (4 weeks) | ~ 1.5-fold increase vs. control | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 13-oxo-ODA as a PPARα agonist.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate PPARα in a cellular context.

Protocol:

-

Cell Culture: CV-1 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with a GAL4-PPARα chimeric receptor expression vector (pM-hPPARα), a luciferase reporter plasmid containing GAL4 upstream activating sequences (p4xUASg-tk-luc), and an internal control plasmid (pRL-CMV) using a suitable transfection reagent.[12]

-

Compound Incubation: 24 hours after transfection, the medium is replaced with fresh medium containing various concentrations of 13-oxo-ODA, known PPARα agonists (e.g., GW7647), or vehicle (e.g., DMSO). The cells are then incubated for an additional 24 hours.[12]

-

Luciferase Assay: Cells are washed with phosphate-buffered saline (PBS) and lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[12]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold induction relative to the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to measure the change in mRNA levels of PPARα target genes in response to 13-oxo-ODA treatment.

Protocol:

-

Cell or Tissue Preparation: Mouse primary hepatocytes are isolated and cultured. Alternatively, liver and skeletal muscle tissues are collected from mice treated with 13-oxo-ODA or a control diet.

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Specific primers for the target genes (e.g., CPT1a, AOX) and a housekeeping gene (e.g., 36B4 or GAPDH) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the control group.[13]

Conclusion and Future Directions

The evidence strongly supports this compound as a potent and naturally derived PPARα agonist.[3][4] Its ability to activate PPARα and subsequently upregulate genes involved in fatty acid metabolism translates to beneficial effects on lipid profiles in preclinical models.[3] These findings highlight the potential of 13-oxo-ODA as a lead compound for the development of novel therapeutics for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of 13-oxo-ODA.

-

Investigating its long-term efficacy and safety in more extensive preclinical models.

-

Exploring its potential synergistic effects with other therapeutic agents for metabolic diseases.

-

Conducting human clinical trials to validate its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising role of 13-oxo-ODA in metabolic health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PPAR | TargetMol [targetmol.com]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 7. cusabio.com [cusabio.com]

- 8. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Figure S1 - Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

The Anti-Inflammatory Properties of 13-Oxo-9E,11E-octadecadienoic Acid: A Technical Guide

An in-depth exploration of the mechanisms and therapeutic potential of 13-Oxo-9E,11E-octadecadienoic acid (13-Oxo-ODA) as a potent anti-inflammatory agent. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of 13-Oxo-ODA's biological activities, focusing on its anti-inflammatory effects and underlying molecular pathways.

Executive Summary

This compound (13-Oxo-ODA), a derivative of linoleic acid found in sources such as tomato juice and the halophyte Salicornia herbacea, has emerged as a significant bioactive lipid with potent anti-inflammatory properties.[1][2] Extensive research has demonstrated its ability to modulate key inflammatory pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), inhibition of pro-inflammatory signaling cascades like NF-κB and MAPK, and activation of the antioxidant Nrf2/HO-1 pathway.[2][3][4] This guide synthesizes the current knowledge on 13-Oxo-ODA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development efforts.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 13-Oxo-ODA are multifaceted, involving direct interaction with nuclear receptors and modulation of intracellular signaling pathways.

PPARα and PPARγ Agonism

A primary mechanism of 13-Oxo-ODA's action is its function as a potent agonist for both PPARα and PPARγ.[1][3] Activation of these nuclear receptors plays a crucial role in the regulation of lipid metabolism and inflammation.

-

PPARα Activation: In vitro luciferase assays have shown that 13-Oxo-ODA significantly induces PPARα activation in a dose-dependent manner.[1][5] Its activity has been reported to be stronger than that of its precursor, conjugated linoleic acid (CLA), and its isomer, 9-oxo-ODA.[1][5] This activation leads to the transcription of genes involved in fatty acid oxidation, thereby helping to ameliorate dyslipidemia and hepatic steatosis, conditions often associated with chronic inflammation.[1]

-

PPARγ Activation: 13-Oxo-ODA has been identified as an endogenous ligand for PPARγ in human colonic epithelial cells.[3] Activation of PPARγ is known to exert anti-inflammatory effects, including the transcriptional repression of pro-inflammatory factors.[3][6] This interaction has been shown to reduce the secretion of the pro-inflammatory cytokine IL-8 in intestinal epithelial cells.[3][6]

Inhibition of NF-κB and MAPK Signaling Pathways

In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), 13-Oxo-ODA has been shown to inhibit key pro-inflammatory signaling pathways.

-

NF-κB Inhibition: 13-Oxo-ODA suppresses the LPS-induced nuclear translocation of the p65 subunit of NF-κB.[7][8] By preventing the activation of this critical transcription factor, 13-Oxo-ODA inhibits the expression of numerous pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).[2][8]

-

MAPK Inhibition: The activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, is a crucial step in the inflammatory response. 13-Oxo-ODA has been demonstrated to suppress the LPS-stimulated phosphorylation of these MAPKs, thereby attenuating the downstream inflammatory cascade.[2][4][8]

Activation of the Nrf2/HO-1 Antioxidant Pathway

13-Oxo-ODA also exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][4] This pathway plays a critical role in the cellular defense against oxidative stress, which is closely linked to inflammation. By increasing the expression of Nrf2 and HO-1, 13-Oxo-ODA reduces the production of reactive oxygen species (ROS) induced by LPS.[2][4]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of 13-Oxo-ODA.

Table 1: In Vitro Effects of 13-Oxo-ODA on Pro-Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Concentration of 13-Oxo-ODA | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) Production | 100 µM | Significant inhibition | [2][4] |

| iNOS Expression | 100 µM | Suppressed | [2][4] |

| TNF-α Secretion | 100 µM | 61% | [2] |

| TNF-α mRNA Expression | 100 µM | 66% | [2] |

| IL-1β Secretion | 100 µM | 72% | [2] |

| IL-1β mRNA Expression | 100 µM | 52% | [2] |

| IL-8 Secretion (in IECs) | Not specified | More pronounced than troglitazone | [3][6] |

Table 2: In Vivo Effects of 13-Oxo-ODA in a Mouse Model of Obesity-Induced Inflammation

| Parameter | Treatment | Outcome | Reference |

| Plasma Triglycerides | 0.02% and 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |

| Hepatic Triglycerides | 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |

| Plasma Glucose | 0.02% and 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |

| Plasma Insulin (B600854) | 0.02% and 0.05% 13-Oxo-ODA in diet | Significantly decreased | [1][5] |

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways affected by 13-Oxo-ODA and a general experimental workflow for its investigation.

Caption: Signaling pathway of 13-Oxo-ODA's anti-inflammatory action.

Caption: General experimental workflow for investigating 13-Oxo-ODA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro PPARα Luciferase Reporter Assay[1][9]

-

Cell Line: CV-1 cells.

-

Plasmids:

-

Reporter plasmid: p4xUASg-tk-luc.

-

Expression vector for GAL4-PPARα chimeric protein: pM-hPPARα.

-

Internal control reporter plasmid: pRL-CMV.

-

-

Procedure:

-

Transfect CV-1 cells with the three plasmids.

-

24 hours post-transfection, treat the cells with synthesized 13-Oxo-ODA at various concentrations for 24 hours. A synthetic PPARα agonist (e.g., GW7647, 5 nM) can be used as a positive control.

-

Measure luciferase activity using a dual-luciferase reporter assay system. The activity of a vehicle control is set to 100%, and the relative luciferase activities are presented as fold induction.

-

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages[2][8]

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO2.

-

Procedure:

-

Seed RAW 264.7 cells in appropriate plates.

-

Pre-treat cells with 13-Oxo-ODA (e.g., 100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (TNF-α, IL-1β): Quantify cytokine levels in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Gene Expression Analysis (qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform real-time quantitative PCR to measure the mRNA levels of target genes (e.g., Tnf, Il1b, Nos2).

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the expression and phosphorylation status of key signaling proteins (e.g., p65 NF-κB, p-ERK, p-JNK, p-p38).

-

In Vivo Study in an Obese Diabetic Mouse Model[1][5]

-

Animal Model: KK-Ay obese diabetic mice.

-

Diet: High-fat diet (HFD) containing 0.02% or 0.05% synthesized 13-Oxo-ODA.

-

Duration: 4 weeks.

-

Procedure:

-

Feed KK-Ay mice with the control HFD or HFD supplemented with 13-Oxo-ODA for 4 weeks.

-

At the end of the treatment period, collect blood samples after overnight fasting.

-

Plasma Analysis: Determine plasma triglyceride, glucose, and insulin concentrations using commercially available kits.

-

Tissue Analysis:

-

Excise the liver and other relevant tissues.

-

Measure hepatic triglyceride content.

-

Perform histological analysis of liver sections stained with Oil Red O to visualize lipid accumulation.

-

Isolate total RNA from tissues (e.g., liver, skeletal muscle) and perform real-time quantitative RT-PCR to measure the mRNA expression levels of PPARα target genes (e.g., Cpt1a, Aox, Fat, Acs, Ucp2).

-

-

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory and metabolic regulatory properties through its action on multiple signaling pathways. Its ability to activate PPARs, inhibit NF-κB and MAPK signaling, and enhance antioxidant responses positions it as a promising therapeutic candidate for inflammatory and metabolic diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into its clinical potential. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, optimizing delivery methods, and evaluating its efficacy and safety in preclinical and clinical models of chronic inflammatory diseases.

References

- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

"antioxidant effects of 13-KODE"

An In-depth Technical Guide on the Antioxidant Effects of 13-Keto-9(Z),11(E)-octadecadienoic Acid (13-KODE)

Audience: Researchers, scientists, and drug development professionals.

Abstract

13-Keto-9(Z),11(E)-octadecadienoic acid (13-KODE) is an oxidized metabolite of linoleic acid, belonging to a class of compounds known as electrophilic oxo-lipids.[1][2] These molecules, once considered mere byproducts of cellular damage, are now recognized as potent signaling mediators, particularly in the context of oxidative stress and inflammation.[3] This technical guide provides a comprehensive overview of the antioxidant effects of 13-KODE, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways. The primary mechanism of action for 13-KODE involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a central regulator of cellular antioxidant defenses.[4][5]

Core Antioxidant Mechanisms of 13-KODE

The antioxidant properties of 13-KODE are primarily attributed to its ability to modulate endogenous antioxidant systems, rather than direct radical scavenging alone. As an electrophilic compound containing an α,β-unsaturated ketone moiety, 13-KODE acts as a signaling molecule that alerts the cell to oxidative or electrophilic stress.[2][5]

Activation of the Nrf2/Keap1/ARE Signaling Pathway

The most significant antioxidant effect of 13-KODE is its potent activation of the Nrf2 pathway.[4][5]

-

Basal State: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[6][7] Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[8]

-

Activation by 13-KODE: 13-KODE, being an electrophile, can covalently interact with highly reactive cysteine residues on the Keap1 protein.[9][10] This interaction induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and halting its degradation.[6][11]

-

Nuclear Translocation and Gene Expression: The stabilized Nrf2 is then free to translocate into the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[5][12]

-

Upregulation of Antioxidant Genes: This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, including:

-

Heme Oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.[5][12]

-

Glutathione S-Transferases (GSTs): Enzymes involved in the conjugation and detoxification of a wide range of electrophilic compounds.[8][13]

-

Crosstalk with Inflammatory Pathways

Oxidative stress and inflammation are intricately linked. 13-KODE demonstrates anti-inflammatory effects that are interconnected with its antioxidant activity. It has been shown to inhibit the activation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated macrophages.[4] By reducing the production of Reactive Oxygen Species (ROS), 13-KODE mitigates the oxidative stress that often acts as a trigger for these inflammatory pathways.[4]

Signaling Pathway and Workflow Diagrams

Signaling Pathways

Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative effects of 13-KODE observed in studies using LPS-stimulated RAW 264.7 macrophage cells.[4]

Table 1: Anti-inflammatory and ROS-Reducing Effects of 13-KODE

| Parameter Measured | Treatment Group | Result | Percentage Change |

| ROS Accumulation | LPS-stimulated | 12.2-fold increase vs. control | - |

| LPS + 13-KODE (100 µM) | 88% reduction vs. LPS alone | ↓ 88% | |

| Nitric Oxide (NO) Production | LPS-stimulated | - | - |

| LPS + 13-KODE (100 µM) | Significant Inhibition | Not Quantified | |

| IL-1β mRNA Expression | LPS-stimulated | 88-fold increase vs. control | - |

| LPS + 13-KODE (100 µM) | 52% downregulation vs. LPS alone | ↓ 52% | |

| IL-1β Protein Secretion | LPS-stimulated | 7.4-fold increase vs. control | - |

| LPS + 13-KODE (100 µM) | 72% downregulation vs. LPS alone | ↓ 72% | |

| TNF-α mRNA Expression | LPS-stimulated | 6.3-fold increase vs. control | - |

| LPS + 13-KODE (100 µM) | 66% decrease vs. LPS alone | ↓ 66% | |

| TNF-α Protein Secretion | LPS-stimulated | 9.8-fold increase vs. control | - |

| LPS + 13-KODE (100 µM) | 61% decrease vs. LPS alone | ↓ 61% | |

| NF-κB p65 (Nuclear) | LPS-stimulated | 1.6-fold increase vs. control | - |

| LPS + 13-KODE (100 µM) | 67% reduction vs. LPS alone | ↓ 67% |

Data sourced from a study on RAW 264.7 macrophages.[4]

Table 2: Activation of the Nrf2/HO-1 Antioxidant Pathway by 13-KODE

| Protein | Treatment Time | Result (Fold Increase vs. Control) |

| Nrf2 (Total Protein) | 12 h | 4.6-fold increase |

| Nrf2 (Nuclear Fraction) | - | 5.3-fold increase |

| HO-1 (Total Protein) | 12 h | 20-fold increase |

| Keap1 (Total Protein) | 12 h | 67% reduction |

Data sourced from a study on RAW 246.7 macrophages treated with 100 µM 13-KODE.[4]

Detailed Experimental Protocols

The following methodologies are based on protocols used to investigate the antioxidant and anti-inflammatory effects of 13-KODE.[4]

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). Cells are typically pre-treated with 13-KODE (e.g., 100 µM) for 1 hour before stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the assay (e.g., 30 min for signaling, 24 h for cytokine production).

ROS Accumulation Assay

-

Principle: To measure intracellular ROS levels using a fluorescent probe.

-

Reagent: CellROX™ Green Reagent.

-

Procedure:

-

Culture and treat cells in a 96-well black plate.

-

After treatment, wash cells with Phosphate-Buffered Saline (PBS).

-

Add CellROX Green Reagent (final concentration ~5 µM) to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Wash cells three times with PBS.

-

Measure fluorescence intensity using a microplate reader (e.g., excitation/emission ~485/520 nm). N-acetyl-cysteine (NAC) can be used as a positive control for ROS inhibition.

-

Western Blotting for Protein Expression

-

Principle: To detect and quantify specific proteins in a sample.

-

Procedure:

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear/cytosolic fractionation, use a specialized kit. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-p65, anti-β-actin, anti-Lamin B) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

-

Nitric Oxide (NO) Assay

-

Principle: Measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reaction.

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

DPPH Radical Scavenging Assay

-

Principle: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[4]

-

Procedure:

-

Prepare various concentrations of 13-KODE (e.g., 0-100 µM) in a suitable solvent (e.g., ethanol).

-

In a 96-well plate, mix the 13-KODE solutions with a 200 µM DPPH solution.

-

Incubate the plate in the dark at room temperature for 20-30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the scavenging activity using the formula: Scavenging Activity (%) = {1 - [(Sample Abs - Blank Abs) / Control Abs]} × 100.

-

Conclusion and Future Directions

13-KODE is a potent bioactive lipid that exerts significant antioxidant effects primarily by activating the Nrf2/ARE signaling pathway. This mechanism allows for the coordinated upregulation of a wide array of endogenous antioxidant and cytoprotective enzymes, providing a robust defense against oxidative stress. Furthermore, its ability to concurrently suppress pro-inflammatory pathways like NF-κB and MAPK highlights its dual role in mitigating the interconnected processes of oxidation and inflammation.

For drug development professionals, 13-KODE and other electrophilic lipids represent a promising class of molecules for therapeutic intervention in diseases with underlying oxidative stress pathology. Future research should focus on the structure-activity relationships of related oxo-lipids, their pharmacokinetic and pharmacodynamic profiles in vivo, and their potential for targeted delivery to tissues affected by chronic inflammation and oxidative damage. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists aiming to further explore the therapeutic potential of 13-KODE.

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formulation of PVA Hydrogel Patch as a Drug Delivery System of Albumin Nanoparticles Loaded with Curcumin [mdpi.com]

The Core Anticancer Mechanisms of 13-Oxo-9Z,11E-octadecadienoic Acid (13-Oxo-ODE): A Technical Guide

Introduction: 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), a metabolite derived from the dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE), is an oxidized product of linoleic acid.[1] Initially recognized for its anti-inflammatory properties, emerging research has illuminated its potent anticancer activities.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which 13-Oxo-ODE exerts its effects against cancer, with a particular focus on its role in targeting cancer stem cells (CSCs), modulating key signaling pathways, and inducing apoptosis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Targeting Cancer Stem Cells (CSCs)

A primary and significant anticancer mechanism of 13-Oxo-ODE is its ability to target and inhibit breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for therapeutic resistance and metastasis.[2][4]

Key Effects on BCSCs:

-

Suppression of Self-Renewal: 13-Oxo-ODE effectively inhibits the formation and proliferation of mammospheres, an in vitro measure of CSC self-renewal capacity.[2][4]

-

Reduction of CSC Markers: Treatment with 13-Oxo-ODE leads to a significant reduction in the subpopulation of cells expressing key BCSC markers, including a decrease in the CD44high/CD24low phenotype and reduced aldehyde dehydrogenase (ALDH) expression.[2][5]

-

Downregulation of Stemness Genes: The compound downregulates the transcription levels of critical CSC-related genes such as Nanog, Oct4, and CD44.[2][6]

-

Induction of Apoptosis in BCSCs: 13-Oxo-ODE specifically induces apoptosis in BCSCs. In one study, treatment with 150 μM of 13-Oxo-ODE increased the late apoptotic cell subpopulation in mammospheres from 6.5% to 23.7%.[2]

The central mechanism for these anti-BCSC effects is the downregulation of the transcription factor c-Myc. 13-Oxo-ODE has been shown to decrease both c-myc gene expression and the total and nuclear levels of the c-Myc protein in BCSCs.[2][4] c-Myc is a known survival factor for BCSCs, and its degradation is a key strategic target for cancer therapy.[2]

Modulation of Key Signaling Pathways

13-Oxo-ODE's anticancer activity is underpinned by its interaction with several critical intracellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

13-Oxo-ODE is an endogenous ligand for PPARγ, a nuclear hormone receptor involved in inflammation, metabolic regulation, and cancer progression.[1][7][8] The activation of PPARγ by 13-Oxo-ODE is a key component of its anti-inflammatory and potential anticancer effects.[1][8] In colonic epithelial cells, 13-Oxo-ODE binds directly to PPARγ, leading to a reduction of pro-inflammatory cytokines like IL-8.[1][8] Since chronic inflammation is a known driver of cancer, this anti-inflammatory action is highly relevant to its oncostatic properties. While its precursor, 13(S)-HODE, also acts as a PPARγ ligand to induce apoptosis, 13-Oxo-ODE is a more potent activator.[7][9][10]

MAPK Signaling Pathway

13-Oxo-ODE is known to exert anti-inflammatory effects by regulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][11] In lipopolysaccharide-stimulated macrophages, it inhibits the activation of NF-κB and MAPKs, which are crucial pathways in inflammation and cancer.[3][11] Furthermore, extracts from Salicornia herbacea, a source of 13-Oxo-ODE, have been shown to inhibit melanoma growth via the phosphorylated ERK and p38 signaling pathways.[2]

Induction of Apoptosis and Cell Cycle Arrest

Beyond its effects on CSCs, 13-Oxo-ODE directly inhibits the proliferation of cancer cells and induces programmed cell death.

-

Antiproliferative Effects: Treatment with 13-Oxo-ODE reduces the viability of breast cancer cell lines in a dose-dependent manner.[2]

-

Apoptosis Induction: The compound triggers apoptosis, characterized by the surface exposure of phosphatidylserine (B164497) and DNA fragmentation.[6][12] A related keto-fatty acid, 9-Oxo-ODE, has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and modulation of Bcl-2 family proteins.[12]

-

Cell Cycle Arrest: While direct evidence for 13-Oxo-ODE is still emerging, its precursor 13(S)-HODE has been shown to induce cell cycle arrest, suggesting a similar mechanism may be at play.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of 13-Oxo-ODE and its precursors on cancer cells.

Table 1: Effects of 13-Oxo-ODE on Breast Cancer Stem Cells (BCSCs)

| Parameter | Cell Line/Model | Concentration | Effect | Reference |

|---|---|---|---|---|

| Apoptosis | BCSC Mammospheres | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7% | [2] |

| Gene Expression | BCSC Mammospheres | 150 µM | Downregulation of Nanog, CD44, Oct4 transcripts | [2][6] |

| Cell Proliferation | MDA-MB-231, MCF-7 | 0-400 µM | Dose-dependent reduction in viability | [2] |

| Mammosphere Formation | Primary BCSCs | Not specified | Reduced number and size of mammospheres |[2] |

Table 2: Effects of 13(S)-HODE (Precursor to 13-Oxo-ODE) on Cancer Cells